

Comparative Efficacy of Different Avilamycin Dosages in Swine: A Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Avilamycin**

Cat. No.: **B193671**

[Get Quote](#)

An objective analysis of **avilamycin**'s performance in swine, supported by experimental data, to inform research and drug development professionals.

Avilamycin, an orthosomycin antibiotic, is utilized in swine production as a feed additive to promote growth and control enteric diseases.[1][2] Its efficacy is primarily attributed to its activity against Gram-positive bacteria, which helps maintain a healthy gut microbiome and improves nutrient absorption.[1][3][4] This guide provides a comparative overview of the efficacy of different **avilamycin** dosages in swine, with a focus on growth performance and diarrhea control, supported by quantitative data from scientific studies.

Growth Promotion in Growing-Finishing Swine

A comprehensive analysis of 12 trials involving 1,710 growing-finishing swine evaluated the dose-response of **avilamycin** on key performance indicators. The results demonstrate a significant improvement in growth performance at various inclusion levels.

Data Summary: Effect of **Avilamycin** on Growing-Finishing Swine Performance

The following table summarizes the pooled data from the 12 trials, comparing different **avilamycin** concentrations to a control group.

Avilamycin Concentration (ppm)	Average Daily Gain (ADG) (g)	Average Daily Feed Intake (ADFI) (kg)	Feed-to-Gain Ratio (F/G)
0 (Control)	749	2.38	3.17
5	763	2.40	3.15
10	767	2.39	3.12
20	769	2.41	3.13
40	771	2.38	3.09
60	771	2.38	3.09

Data sourced from a pooled analysis of 12 trials.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Pigs fed **avilamycin** at concentrations of 5, 10, 20, 40, or 60 ppm showed a significant increase in Average Daily Gain (ADG) compared to the control group.[\[1\]](#)[\[5\]](#)[\[6\]](#) Furthermore, concentrations of 10 ppm and higher resulted in a significant improvement in the feed-to-gain ratio (F/G).[\[1\]](#)[\[5\]](#)[\[6\]](#) Linear plateau analysis of this data suggests that the effective dose range for improving ADG is 5 to 10 ppm, while for improving F/G, the effective range is 10 to 60 ppm. [\[5\]](#)[\[6\]](#)

For different growth stages, the following dosages are recommended for growth promotion:

- Starter Pigs (up to 4 months): 20-40 mg/kg of feed. Doses of 40 mg/kg have been shown to significantly improve daily weight gain by approximately 5.6% in this age group.[\[1\]](#)[\[7\]](#)
- Grower/Finisher Pigs (4-6 months): 10-20 mg/kg of feed is recommended for improving weight gain.[\[1\]](#)[\[3\]](#)[\[7\]](#)

Diarrhea Control in Nursery Pigs

Avilamycin has also been evaluated for its efficacy in controlling diarrhea in nursery pigs, particularly in the presence of pathogenic *Escherichia coli*.

Comparative Efficacy of **Avilamycin** in Nursery Pigs with *E. coli* Challenge

A study involving 3,329 commercial crossbred pigs compared different medication programs on the incidence and severity of diarrhea.

Treatment Group	Dosage	Duration	Diarrhea Severity (First 21 days)	Diarrhea Incidence & Severity (Second 21 days)	Overall Gain-to-Feed (G:F)
Non-medicated Control	-	56 days	Higher	Higher	Intermediate
Avilamycin (AVI21)	80.5 mg/kg	21 days	Lowered (P < 0.05) vs. Control	No significant difference	Improved (P < 0.05) vs. Carbadox
Avilamycin (AVI42)	80.5 mg/kg	42 days	Lowered (P < 0.05) vs. Control	Lowered (P < 0.05) vs. other treatments	Improved (P < 0.05) vs. Carbadox
Carbadox (CAR21)	55.1 mg/kg	21 days	Intermediate	No significant difference	-

Data from a study on nursery pigs naturally infected with *Escherichia coli*.^{[8][9]}

During the first 21 days, both **avilamycin** treatment groups (AVI21 and AVI42) significantly lowered diarrhea severity compared to the non-medicated control group.^{[8][9]} In the second 21-day period, the longer duration of **avilamycin** treatment (AVI42) continued to show a significant reduction in both the incidence and severity of diarrhea compared to the other treatments.^{[8][9]} For the overall study period, pigs fed **avilamycin** had an improved gain-to-feed ratio compared to those fed carbadox.^[8]

Experimental Protocols

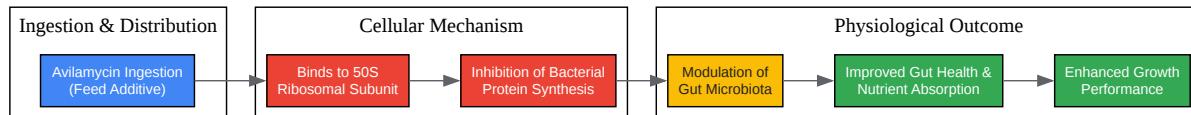
To ensure the validity and reproducibility of efficacy studies, detailed experimental protocols are crucial. Below are summaries of typical methodologies for growth promotion and gut microbiota

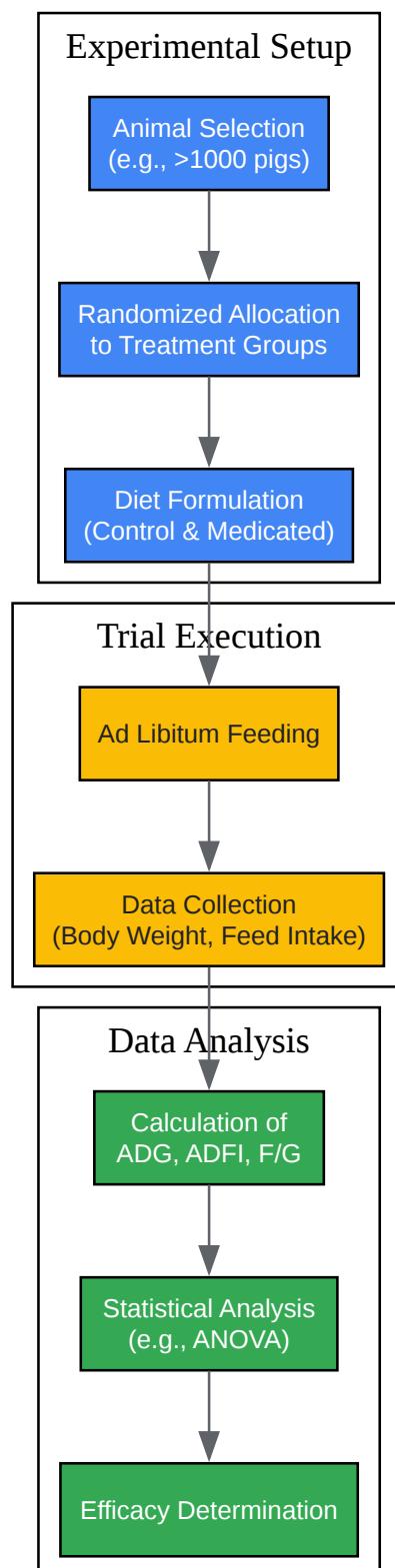
analysis trials.

Protocol 1: Dose-Response Growth Promotion Trial

This protocol outlines a method for determining the efficacy and optimal dosage of **avilamycin** for growth promotion in a commercial setting.

- Objective: To evaluate the effect of different dietary concentrations of **avilamycin** on the Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed-to-Gain ratio (F/G) of growing-finishing swine.[1]
- Animals and Housing: A large number of pigs (e.g., >1,000) from a single genetic source are used to minimize variation.[5] Pigs are housed in pens in a climate-controlled facility with ad libitum access to feed and water.[1]
- Experimental Design: A randomized complete block design is typically used.[2][5] Pens are randomly assigned to different dietary treatment groups.
- Treatment Groups: Example treatment groups could include a non-medicated control (0 ppm) and various concentrations of **avilamycin** in the feed, such as 5, 10, 20, 40, and 60 mg/kg.[1][5]
- Diets: Basal diets are formulated to meet or exceed the nutrient requirements of the pigs. Medicated feeds are prepared by thoroughly mixing the specified amount of **avilamycin** premix into the basal diet.[1]
- Data Collection: Pigs are individually weighed at the beginning of the trial and at regular intervals (e.g., every 21 or 28 days).[1] Feed consumption for each pen is also recorded.
- Statistical Analysis: The collected data on ADG, ADFI, and F/G are statistically analyzed to determine the effect of the different **avilamycin** dosages.[2]


Protocol 2: Gut Microbiota Analysis


This protocol provides a framework for assessing how **avilamycin** modulates the swine gut microbial community.

- Objective: To evaluate the effect of dietary **avilamycin** on the composition and metabolic activity of the gastrointestinal microbiota in weaned pigs.[1]
- Animals: A small number of healthy pigs (e.g., 6-8) are fitted with a T-shaped ileal cannula to allow for repeated sampling of intestinal contents.[1]
- Drug Administration and Dosing: To standardize gut conditions, pigs are fasted before a single oral dose of **avilamycin** (e.g., 4 mg/kg body weight) is administered.[1][10]
- Sample Collection: Ileal content samples are collected through the cannula at predefined time points post-administration (e.g., 0, 1, 2, 4, 8, 12, 24 hours).[1]
- Microbial Analysis: DNA is extracted from the collected samples, and 16S rRNA gene sequencing is performed to analyze the microbial community composition. This allows for the determination of changes in bacterial populations and ratios between the control and **avilamycin**-treated groups.[1]
- Metabolic Analysis (Optional): Samples can also be analyzed for microbial metabolites, such as short-chain fatty acids, to assess changes in the metabolic activity of the gut microbiota. [1]

Mechanism of Action and Signaling Pathway

Avilamycin functions by inhibiting bacterial protein synthesis.[1][2] It binds to the 50S ribosomal subunit of bacteria, which prevents the formation of peptide bonds and ultimately halts bacterial growth and replication.[1] This targeted action modulates the gastrointestinal microbiota, reducing the population of detrimental microbes and thereby improving nutrient absorption and overall gut health, leading to enhanced growth performance.[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. AVILAMYCIN- haichengphar.com
- 4. Avilamycin 10%, Avilamycin 20% Premix Manufacturers and Suppliers - Price - Fengchen fengchenggroup.com
- 5. researchgate.net [researchgate.net]
- 6. Effect of various levels of avilamycin on the performance of growing-finishing swine - PubMed pubmed.ncbi.nlm.nih.gov
- 7. food.ec.europa.eu [food.ec.europa.eu]
- 8. Efficacy of avilamycin on the incidence and severity of diarrhea associated with pathogenic Escherichia coli and the subsequent growth performance of nursery pigs - PMC pmc.ncbi.nlm.nih.gov
- 9. Efficacy of avilamycin on the incidence and severity of diarrhea associated with pathogenic Escherichia coli and the subsequent growth performance of nursery pigs - PubMed pubmed.ncbi.nlm.nih.gov
- 10. Optimal Regimens and Clinical Breakpoint of Avilamycin Against Clostridium perfringens in Swine Based on PK-PD Study - PMC pmc.ncbi.nlm.nih.gov
- To cite this document: BenchChem. [Comparative Efficacy of Different Avilamycin Dosages in Swine: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b193671#comparative-efficacy-of-different-avilamycin-dosages-in-swine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com